Jasmone

Übersicht

Beschreibung

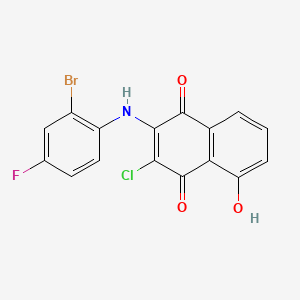

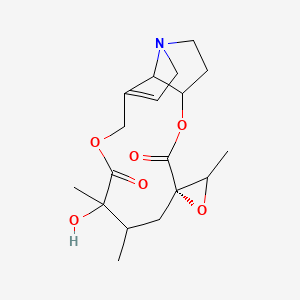

Jasmone ist eine organische Verbindung, die ein flüchtiger Bestandteil des Öls aus Jasminblüten ist. Es ist eine farblose bis blassgelbe Flüssigkeit und kann in zwei isomeren Formen existieren: cis-Jasmone und trans-Jasmone. Der natürliche Extrakt enthält nur die cis-Form, während synthetisches Material häufig eine Mischung aus beiden Formen enthält . This compound ist bekannt für seinen angenehmen Duft und wird in der Parfümerieindustrie weit verbreitet.

Wissenschaftliche Forschungsanwendungen

Jasmone hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus:

Pflanzenabwehr: This compound ist an der Abwehrreaktion der Pflanze beteiligt, indem es Signalwege aktiviert, die zur Produktion von Abwehrmolekülen führen.

AhR-Antagonismus: This compound wirkt als allosterischer Antagonist des Arylhydrocarbonrezeptors und hemmt die Aktivierung dieses Rezeptors durch verschiedene Agonisten.

Genexpression: This compound beeinflusst die Genexpression, die mit Pflanzenwachstum, -entwicklung und Stressreaktionen zusammenhängt.

Wirkmechanismus

Target of Action

Jasmone, a lipid-derived phytohormone, primarily targets plant growth, development, secondary metabolism, and defense mechanisms . It plays a crucial role in plant responses to both abiotic and biotic stresses . The primary target of this compound is the COI1-JAZ-based perception and signaling system in plants .

Mode of Action

This compound interacts with its targets, leading to a variety of physiological changes. The COI1-JAZ-based perception and signaling system contributes to the fine-tuning of this compound responses . This system involves the activation and repression of various genes, resulting in changes in plant growth, development, and defense mechanisms .

Biochemical Pathways

This compound is formed from α-linolenic acid (α-LeA) of chloroplast membranes by oxidative processes occurring in different branches of the lipoxygenase pathway . The biosynthetic enzymes involved in this compound production have been described in terms of gene families, enzymatic activity, location and regulation, substrate specificity, and products . The metabolic pathways involved in converting this compound to activate or inactivate compounds have also been studied .

Pharmacokinetics

It is known that this compound and its derivatives are ubiquitously occurring compounds in land plants, indicating a wide distribution .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It regulates plant growth, development, secondary metabolism, defense against insect attack and pathogen infection, and tolerance to abiotic stresses such as wounding, UV light, salt, and drought . It also alters gene expression positively or negatively in a regulatory network with synergistic and antagonistic effects in relation to other plant hormones .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. Plants have to adapt permanently to an altered environment due to their sessile lifestyle . Adaptation to abiotic factors such as light, salt, nutrient deficiency, cold, or water deficit, and biotic interactions such as responses to pathogens, herbivores, nematodes, or mutualistic symbiotic microorganisms are mediated by this compound .

Biochemische Analyse

Biochemical Properties

Jasmone plays a pivotal role in biochemical reactions, particularly in plant defense mechanisms. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes involved in the biosynthesis of this compound is this compound hydroxylase, which catalyzes the conversion of this compound to its hydroxylated derivatives . This compound also interacts with proteins such as the COI1-JAZ co-receptor complex, which is essential for jasmonate signaling . These interactions are crucial for the activation and repression of transcription factors that regulate gene expression in response to environmental stimuli.

Cellular Effects

This compound influences various cellular processes and functions. It plays a significant role in cell signaling pathways, particularly those involved in plant defense responses. This compound activates the jasmonate signaling pathway, leading to the expression of defense-related genes . This activation enhances the plant’s ability to resist insect attacks and pathogen infections. Additionally, this compound affects cellular metabolism by modulating the production of secondary metabolites, which are essential for plant defense and adaptation to environmental stresses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and the subsequent activation of signaling pathways. This compound binds to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressors . This degradation releases transcription factors that activate the expression of jasmonate-responsive genes. This compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways . These molecular interactions are critical for the regulation of gene expression and the plant’s adaptive responses to environmental challenges.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard conditions, but its stability can be influenced by factors such as light, temperature, and pH. Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing plant defense mechanisms and promoting stress tolerance . These temporal effects are important for understanding the long-term impact of this compound on plant physiology.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing stress tolerance and promoting growth . At high doses, this compound can exhibit toxic or adverse effects, including inhibition of growth and development . These dosage-dependent effects are crucial for determining the optimal concentration of this compound for various applications, including its use as a biopesticide or plant growth regulator.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It is synthesized from α-linolenic acid through the lipoxygenase pathway . This compound interacts with enzymes such as this compound hydroxylase, which catalyzes its conversion to hydroxylated derivatives . These metabolic pathways are essential for the production and regulation of this compound and its derivatives, which play critical roles in plant defense and adaptation to environmental stresses.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be localized in various cellular compartments, including the cytoplasm, chloroplasts, and vacuoles . The transport and distribution of this compound are essential for its biological activity, as it needs to reach specific target sites to exert its effects. Additionally, this compound can accumulate in certain tissues, such as leaves and flowers, where it plays a role in defense and signaling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound can be localized in chloroplasts, where it is involved in the biosynthesis of secondary metabolites and the regulation of photosynthesis . The subcellular localization of this compound is essential for its role in plant defense and adaptation to environmental stresses.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Jasmone kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von (2’)-Hept-4-ensäure mit Vinylmagnesiumbromid, um (Z)-Undeca-1,8-dien-5-on zu produzieren. Dieser Zwischenstoff wird dann zu (Z)-Undec-8-en-2,5-dion oxidiert, das einer Alkali-Cyclisierung unterzogen wird, um this compound zu bilden . Ein weiteres Verfahren beinhaltet die Umwandlung von Jasmonsäure in this compound durch Decarboxylierung .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound oft durch die Extraktion von Jasmin-Ätheröl gewonnen, gefolgt von Reinigungsprozessen, um die Verbindung zu isolieren. Die synthetische Herstellung von this compound beinhaltet ähnliche Schritte wie die Labormethoden, jedoch in größerem Maßstab, um höhere Ausbeuten und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Jasmone durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrojasmon führen.

Substitution: This compound kann Substitutionsreaktionen eingehen, um Derivate mit unterschiedlichen funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Sauerstoffgas und bestimmte Enzyme wie this compound-Hydroxylase.

Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Substitution: Je nach der gewünschten Substitution können verschiedene Reagenzien verwendet werden, darunter Halogene und Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Jasmone wird oft mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Jasmonsäure: Beide Verbindungen leiten sich aus dem gleichen biosynthetischen Weg ab und haben ähnliche Rollen in der Pflanzenabwehr.

Methyljasmonat: Ähnlich in Struktur und Funktion, aber Methyljasmonat ist flüchtiger und wird in verschiedenen Anwendungen eingesetzt.

Liste ähnlicher Verbindungen

- Jasmonsäure

- Methyljasmonat

- Dihydrojasmon

- Carvon

Die einzigartigen Eigenschaften von this compound und seine breite Palette von Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen Bereichen, von der Parfümerie bis hin zur Landwirtschaft und der wissenschaftlichen Forschung.

Eigenschaften

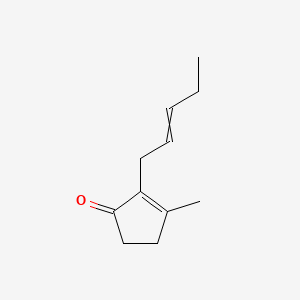

IUPAC Name |

3-methyl-2-[(Z)-pent-2-enyl]cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLSXPIVAXONDL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047092 | |

| Record name | cis-Jasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellowish to straw-coloured oily liquid; odour of jasmine | |

| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285 °C, 134.00 to 135.00 °C. @ 12.00 mm Hg | |

| Record name | Jasmone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

107 °C (225 °F) - closed cup | |

| Record name | Jasmone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, ether, carbon tetrachloride, lignin, 1514 mg/L @ 20 °C (exp), slightly soluble in water; soluble in ether, Miscible at room temperature (in ethanol) | |

| Record name | Jasmone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9437 g/cu cm at 22 °C, 0.934-0.950 | |

| Record name | Jasmone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1046/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Oil, Yellow oil, Pale yellow, viscous liquid | |

CAS No. |

488-10-8 | |

| Record name | Jasmone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-methyl-2-(2Z)-2-penten-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Jasmone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-pent-2-enylcyclopent-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JASMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC4W0G9YUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Jasmone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (Z)-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035601 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Jasmone and where is it found?

A: this compound is a naturally occurring organic compound that belongs to the jasmonate class. It is a major contributor to the characteristic aroma of jasmine flowers and is also found in various other plants, often in trace amounts. [, , , , , ]

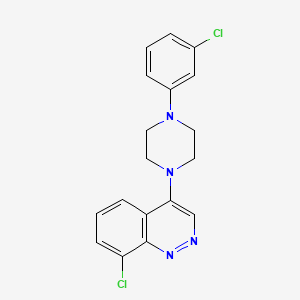

Q2: What is the molecular structure and formula of this compound?

A: this compound is a cyclopentenone derivative with a molecular formula of C11H16O. Its structure consists of a 2-pentenyl side chain attached to a 3-methyl-2-cyclopenten-1-one ring. The naturally occurring form is the (Z)-isomer, commonly referred to as cis-jasmone. [, , , , , ]

Q3: What are the key spectroscopic characteristics of this compound?

A: this compound can be characterized by its infrared (IR) spectrum, which exhibits absorption bands at specific wavenumbers, indicating the presence of functional groups like carbonyl (C=O) and alkene (C=C) bonds. [, ]

Q4: How does this compound interact with biological systems at the molecular level?

A: this compound can interact with proteins, specifically enzymes, affecting their activity. For instance, it has been shown to bind to and modulate the activity of the Calcium Adenosine Triphosphatase (Ca2+-ATPase), an enzyme crucial for calcium ion transport in muscle cells. [, ]

Q5: What are the downstream effects of this compound's interaction with the Ca2+-ATPase?

A: this compound's interaction with the Ca2+-ATPase leads to an increase in its activity. This interaction influences specific steps within the enzyme's catalytic cycle, such as increasing the rate of dephosphorylation and calcium ion dissociation from the phosphorylated enzyme. Notably, this compound's effects differ from those of other hydrophobic molecules, suggesting a distinct mechanism of action. []

Q6: Does this compound affect the structure of the Ca2+-ATPase?

A: While this compound impacts the activity of the Ca2+-ATPase, it does not seem to alter the enzyme's fundamental structure. Studies reveal that this compound does not affect the enzyme's equilibrium constant for the transition between its E1 and E2 states, nor does it influence calcium ion binding. []

Q7: What is the significance of this compound's interaction with the Ca2+-ATPase?

A: this compound's ability to modulate Ca2+-ATPase activity suggests a potential role in regulating cellular calcium ion concentrations. This regulation is essential for various physiological processes, including muscle contraction and relaxation. Further research is needed to fully understand the implications of this interaction. [, ]

Q8: Does this compound interact with other biological targets?

A: Yes, this compound has been identified as a ligand-selective allosteric antagonist of the Aryl Hydrocarbon Receptor (AhR). []

Q9: What are the downstream consequences of this compound's interaction with AhR?

A: this compound's antagonism of the AhR disrupts downstream signaling events, preventing the formation of the AhR:ARNT complex and hindering the enrichment of the CYP1A1 promoter. This disruption ultimately leads to the inhibition of CYP1A1 expression, a key enzyme involved in xenobiotic metabolism. []

Q10: What is the significance of this compound's interaction with the AhR?

A: The AhR is a crucial regulator of xenobiotic metabolism, immune responses, and cellular differentiation. This compound's ability to modulate its activity, particularly in a ligand-selective manner, highlights its potential as a therapeutic agent for conditions where AhR dysregulation plays a role. []

Q11: Does this compound play a role in plant defense mechanisms?

A: Yes, this compound, particularly cis-jasmone, is recognized as a vital signaling molecule in plant defense systems. Upon release, it can trigger various defense responses within the plant, enhancing its resistance to insect pests and pathogens. [, , , , , , , ]

Q12: How does this compound contribute to plant defense against insects?

A: this compound can directly repel certain insect pests, like aphids. It achieves this by interfering with their olfactory systems, making the plant less appealing as a host. Studies demonstrate that this compound can disrupt aphid probing behavior, making it difficult for them to feed. [, , , , ]

Q13: Can this compound indirectly contribute to plant defense against insects?

A: Indeed, this compound can indirectly enhance plant defense by attracting natural enemies of insect pests. For instance, it can attract parasitoid wasps, which then parasitize and control aphid populations. This indirect mechanism provides a sustainable approach to pest management. [, , , , , ]

Q14: How does this compound affect the behavior of beneficial insects like parasitoids?

A: this compound can act as an attractant for certain parasitoids, guiding them towards infested plants. Studies reveal that parasitoids, such as Aphidius ervi, show a preference for plants treated with this compound. They spend more time foraging on these plants, increasing the likelihood of finding and parasitizing their aphid prey. [, , , ]

Q15: Does this compound directly impact the growth and development of insects?

A: While this compound primarily acts as a repellent or attractant, some studies suggest it might indirectly influence insect development. For example, treating plants with this compound may lead to changes in plant quality, potentially impacting the growth rate of feeding insects. [, , , ]

Q16: How does this compound's structure relate to its biological activity?

A: The structure of this compound, particularly the presence and configuration of double bonds, plays a crucial role in its biological activity. Modifications to the cyclopentenone ring or the pentenyl side chain can significantly impact its efficacy as a plant defense activator, insect repellent, or fragrance compound. [, , ]

Q17: How does the saturation of the pentenyl side chain affect this compound's activity?

A: Saturating the pentenyl side chain of this compound can alter its interaction with biological targets. For example, replacing the double bond with a cyclopropane ring can lead to a shift in odor profile, while maintaining some level of biological activity. []

Q18: What is the role of the cyclopentenone ring in this compound's activity?

A: The cyclopentenone ring is essential for this compound's biological activity. Modifications to this ring, such as introducing a cyclopropane moiety, can significantly impact its odor characteristics and potentially affect its interaction with biological targets. []

Q19: How do structural modifications impact this compound's applications?

A: Understanding the structure-activity relationship of this compound is crucial for developing effective pest control strategies or modifying its fragrance profile for commercial applications. By tailoring the structure, researchers can enhance specific properties while minimizing potential drawbacks. []

Q20: What are the potential applications of this compound in agriculture?

A: this compound holds promise as a natural and sustainable alternative to conventional pesticides. Its ability to repel insect pests, attract their natural enemies, and potentially induce plant defense mechanisms makes it an attractive candidate for integrated pest management programs. [, , , , ]

Q21: Can this compound be integrated with other pest control methods?

A: Yes, this compound can be combined with other pest management strategies, such as the use of beneficial insects or biopesticides, to create a more robust and sustainable approach to crop protection. [, ]

Q22: Are there any challenges associated with using this compound in agriculture?

A: Despite its potential, challenges remain in implementing this compound-based pest control strategies. These challenges include optimizing application methods, understanding its potential impact on non-target organisms, and ensuring its cost-effectiveness for farmers. [, ]

Q23: What is the future direction of research on this compound in agriculture?

A: Future research on this compound will likely focus on optimizing its application in agricultural settings. This includes developing more effective formulations, exploring its use in combination with other pest control methods, and fully understanding its impact on different ecosystems. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

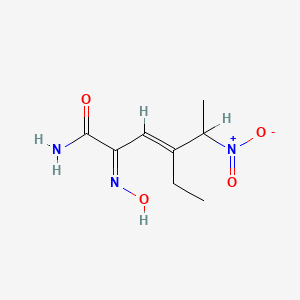

![N-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide](/img/structure/B1672719.png)

![[(8R,9S,14S)-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] N,N-dimethylsulfamate](/img/structure/B1672720.png)